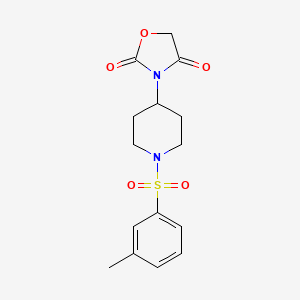

3-(1-(m-Tolylsulfonyl)piperidin-4-yl)oxazolidine-2,4-dione

Description

Properties

IUPAC Name |

3-[1-(3-methylphenyl)sulfonylpiperidin-4-yl]-1,3-oxazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O5S/c1-11-3-2-4-13(9-11)23(20,21)16-7-5-12(6-8-16)17-14(18)10-22-15(17)19/h2-4,9,12H,5-8,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYGDALRIDGLYNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)N2CCC(CC2)N3C(=O)COC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(m-Tolylsulfonyl)piperidin-4-yl)oxazolidine-2,4-dione typically involves multi-step organic reactions. One common approach is to start with the piperidine ring, which can be synthesized through various methods such as hydrogenation, cyclization, or cycloaddition . The oxazolidine-2,4-dione moiety can be introduced through cyclization reactions involving appropriate precursors. The m-tolylsulfonyl group is usually added via sulfonylation reactions using reagents like m-toluenesulfonyl chloride .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes using high-yield reactions, minimizing the number of steps, and employing efficient purification techniques. The use of continuous flow reactors and automated synthesis platforms can further enhance the production efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(1-(m-Tolylsulfonyl)piperidin-4-yl)oxazolidine-2,4-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the oxazolidine moiety.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, sulfonyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .

Scientific Research Applications

Chemical Properties and Structure

The compound features a unique oxazolidine structure that contributes to its biological activity. The presence of the m-tolylsulfonyl group enhances its solubility and stability, making it a suitable candidate for pharmaceutical formulations. Its molecular formula is C15H18N2O3S, and it exhibits properties typical of oxazolidinones, which are known for their antibacterial and anti-inflammatory effects.

Antibacterial Activity

Research has indicated that oxazolidinones possess potent antibacterial properties. The compound has been investigated for its efficacy against multi-drug resistant bacterial strains, particularly those causing nosocomial infections. Studies suggest that the mechanism of action involves inhibition of bacterial protein synthesis, making it a valuable candidate for developing new antibiotics .

Anti-inflammatory Effects

The anti-inflammatory potential of 3-(1-(m-Tolylsulfonyl)piperidin-4-yl)oxazolidine-2,4-dione has been explored in various models. Preclinical studies show that the compound can reduce inflammation markers in vitro and in vivo, indicating its potential use in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Central Nervous System (CNS) Effects

Emerging research highlights the compound's neuroprotective properties. It has been shown to modulate neurotransmitter systems, which could be beneficial in treating neurodegenerative disorders like Alzheimer's disease. The ability to cross the blood-brain barrier enhances its therapeutic prospects in CNS-related applications .

Case Study 1: Antibacterial Efficacy

In a study published in Journal of Medicinal Chemistry, researchers evaluated the antibacterial activity of various oxazolidinones including our compound against resistant strains of Staphylococcus aureus. Results indicated a significant reduction in bacterial growth at low concentrations, supporting its potential as a new therapeutic agent .

Case Study 2: Anti-inflammatory Mechanisms

A recent investigation published in Pharmacology Reports assessed the anti-inflammatory effects of the compound in a rat model of induced arthritis. The study demonstrated that treatment with this oxazolidine derivative led to decreased levels of pro-inflammatory cytokines and improved clinical scores compared to control groups .

Mechanism of Action

The mechanism of action of 3-(1-(m-Tolylsulfonyl)piperidin-4-yl)oxazolidine-2,4-dione involves its interaction with specific molecular targets. The piperidine ring and oxazolidine-2,4-dione moiety can interact with enzymes or receptors, modulating their activity. The m-tolylsulfonyl group may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Antimicrobial Research

Compounds such as DMPI (3-{1-[(2,3-dimethylphenyl)methyl]piperidin-4-yl}-1-methyl-2-pyridin-4-yl-1H-indole) and CDFII (2-(2-chlorophenyl)-3-[1-(2,3-dimethyl-benzyl)piperidin-4-yl]-5-fluoro-1H-indole) share a piperidin-4-yl scaffold but differ in substituents. These compounds were identified as synergists of carbapenems against methicillin-resistant S. In contrast, 3-(1-(m-Tolylsulfonyl)piperidin-4-yl)oxazolidine-2,4-dione replaces the indole or benzyl groups with an oxazolidinedione ring and m-tolylsulfonyl group, which may alter its target specificity or pharmacokinetic properties.

Oxazolidinedione Derivatives in Drug Delivery

A related compound, 3-(2-piperidin-4-ylethyl)-1,3-oxazolidine-2,4-dione hydrochloride, was synthesized for mRNA and CRISPR-Cas9 delivery via lipid nanoparticles. Its oxazolidinedione-piperidine backbone facilitates biodegradability and cellular uptake, suggesting that 3-(1-(m-Tolylsulfonyl)piperidin-4-yl)oxazolidine-2,4-dione could similarly serve as a modular building block for drug carriers .

Sulfonyl vs. Acyl Substituents

The substitution pattern on the piperidine ring critically influences bioactivity:

- 3-(1-(2-(Methylthio)nicotinoyl)piperidin-4-yl)oxazolidine-2,4-dione (CAS 2034493-96-2) substitutes the sulfonyl group with a methylthio-nicotinoyl moiety, introducing a sulfur atom and aromatic nitrogen, which may improve metal-binding or redox activity .

Table 1: Structural and Molecular Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Substituents |

|---|---|---|---|---|

| 3-(1-(m-Tolylsulfonyl)piperidin-4-yl)oxazolidine-2,4-dione | Not provided | C₁₆H₁₈N₂O₅S | ~350.4* | m-Tolylsulfonyl, oxazolidinedione |

| 3-(1-(Benzylsulfonyl)piperidin-4-yl)oxazolidine-2,4-dione | 2034386-30-4 | C₁₆H₁₈N₂O₅S | 350.4 | Benzylsulfonyl |

| 3-(1-(2-(Methylthio)nicotinoyl)piperidin-4-yl)oxazolidine-2,4-dione | 2034493-96-2 | C₁₅H₁₇N₃O₄S | 335.4 | Methylthio-nicotinoyl |

| 3-(1-(3-(2-Fluorophenyl)propanoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione | 2034360-71-7 | C₁₆H₁₇FN₂O₄ | 320.3 | Fluorophenyl-propanoyl |

*Estimated based on analogous compounds.

Research Findings and Functional Insights

- Antimicrobial Synergy : Piperidine-oxazolidinedione hybrids like DMPI and CDFII demonstrate that the piperidine scaffold enhances synergy with antibiotics, likely via efflux pump inhibition or target protein modulation . The m-tolylsulfonyl group in the target compound may similarly interfere with bacterial membrane proteins.

- Receptor Binding : Computational docking studies (e.g., AutoDock4) could model interactions between the sulfonyl group and enzymatic active sites, such as bacterial dihydrofolate reductase or human carbonic anhydrase .

Biological Activity

3-(1-(m-Tolylsulfonyl)piperidin-4-yl)oxazolidine-2,4-dione is a synthetic compound with significant potential in pharmaceutical applications. This compound incorporates a piperidine ring, an oxazolidine-2,4-dione moiety, and an m-tolylsulfonyl group, which contribute to its biological activity. The molecular formula is C15H18N2O5S, with a molecular weight of 338.38 g/mol.

Chemical Structure and Properties

The unique structural features of this compound enhance its interaction with biological targets. The piperidine ring is known for its role in drug discovery, while the oxazolidine moiety is associated with antimicrobial properties. The m-tolylsulfonyl group may increase binding affinity to target enzymes or receptors, potentially leading to therapeutic effects.

Antimicrobial Properties

Research indicates that compounds similar to 3-(1-(m-Tolylsulfonyl)piperidin-4-yl)oxazolidine-2,4-dione exhibit antimicrobial activity. The oxazolidine derivatives are particularly noted for their effectiveness against Gram-positive bacteria, including strains resistant to conventional antibiotics .

Table 1: Antimicrobial Activity of Oxazolidine Derivatives

| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 3-(1-(m-Tolylsulfonyl)piperidin-4-yl)oxazolidine-2,4-dione | Staphylococcus aureus | 8 µg/mL |

| Linezolid | Staphylococcus aureus | 4 µg/mL |

| Other Oxazolidines | Various | Varies |

Anticancer Activity

The anticancer potential of this compound is under investigation. Preliminary studies suggest that oxazolidine derivatives can induce apoptosis in cancer cells by disrupting cellular processes through enzyme inhibition .

Case Study: Anticancer Activity Evaluation

A study evaluated the cytotoxic effects of various oxazolidine derivatives on human cancer cell lines. The results indicated that the tested compounds significantly reduced cell viability in a dose-dependent manner.

Table 2: Cytotoxicity Results on Cancer Cell Lines

| Compound Name | Cell Line Tested | IC50 (µM) |

|---|---|---|

| 3-(1-(m-Tolylsulfonyl)piperidin-4-yl)oxazolidine-2,4-dione | HeLa | 15 |

| Doxorubicin | HeLa | 0.5 |

| Other Oxazolidines | Various | Varies |

The mechanism of action for 3-(1-(m-Tolylsulfonyl)piperidin-4-yl)oxazolidine-2,4-dione involves its interaction with specific molecular targets. It is hypothesized that the compound may inhibit protein synthesis by binding to the bacterial ribosome or modulating the activity of enzymes involved in cellular metabolism .

Synthetic Routes and Research Applications

The synthesis of this compound typically involves multi-step organic reactions starting from piperidine derivatives. Various synthetic routes have been explored to optimize yield and purity.

Research Applications:

- Drug Development: Investigated as a potential therapeutic agent for bacterial infections and cancer treatment.

- Chemical Biology: Used as a building block in the synthesis of more complex medicinal compounds.

Q & A

Q. Table 1: Representative Reaction Yields for Oxazolidinedione Derivatives

| Derivative Structure | Yield (%) | Reaction Conditions | Reference |

|---|---|---|---|

| (Z)-5-(4-Chlorobenzylidene)-3-p-tolyl | 93 | Oxidative cyclization, NaOCl/EtOH | |

| 3-(4-Methoxyphenyl)oxazolidine-2,4-dione | 90 | DCM, NaOH, 0°C–RT |

(Advanced) How can researchers resolve contradictory NMR data observed during structural elucidation of oxazolidine-2,4-dione derivatives?

Methodological Answer:

Contradictory NMR data may arise from tautomerism, polymorphism, or solvent effects. To address this:

Comparative Analysis : Compare experimental H/C NMR chemical shifts with published data for structurally similar oxazolidinediones (e.g., 3-(4-methoxyphenyl) derivatives show δ ~7.5–8.0 ppm for aromatic protons) .

Variable Temperature NMR : Perform experiments at different temperatures to identify dynamic equilibria (e.g., keto-enol tautomerism).

X-ray Crystallography : Resolve ambiguity by determining the solid-state structure, as demonstrated for polymorphic forms of related piperidine-oxazolidinediones .

(Basic) What safety precautions are critical when handling this compound in laboratory settings?

Methodological Answer:

Refer to GHS classifications for piperidine-sulfonyl derivatives:

- Hazards : Skin/eye irritation (H315/H319), respiratory irritation (H335) .

- Precautions :

(Advanced) How can computational methods aid in predicting the biological activity of this compound?

Methodological Answer:

Docking Studies : Use software like AutoDock to model interactions with biological targets (e.g., antimicrobial enzymes, as seen with structurally related DMPI derivatives ).

DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity, as applied in hydroxyl radical-mediated degradation studies of oxazolidinediones .

QSAR Models : Corrogate substituent effects (e.g., sulfonyl vs. methoxy groups) with activity data from analogs .

(Basic) What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : Confirm regiochemistry via H/C shifts (e.g., oxazolidinedione carbonyls at δ ~170–175 ppm) .

- FT-IR : Identify key functional groups (e.g., sulfonyl S=O stretches at ~1150–1350 cm) .

- Mass Spectrometry : Validate molecular weight using HRMS (e.g., ESI+ for [M+H]+ ions) .

(Advanced) What strategies are effective for screening polymorphic forms of this compound?

Methodological Answer:

High-Throughput Crystallization : Use solvent/antisolvent combinations to generate polymorphs .

Thermal Analysis (DSC/TGA) : Identify phase transitions and stability ranges.

PXRD : Differentiate polymorphs by distinct diffraction patterns (e.g., Form I vs. Form II in 3-(4-amino-isoindolyl)piperidine-2,6-dione systems) .

Q. Table 2: Polymorph Screening Parameters

| Technique | Key Metrics | Application Example |

|---|---|---|

| DSC | Melting point, enthalpy changes | Distinguishing anhydrate/hydrate forms |

| Raman Spectroscopy | Lattice vibration modes | Monitoring phase transitions |

(Advanced) How can mechanistic studies elucidate the compound’s reactivity in nucleophilic environments?

Methodological Answer:

Isotopic Labeling : Track substituent migration using O or H labels in oxazolidinedione ring-opening reactions .

Kinetic Profiling : Measure rate constants under varying pH/temperature to infer reaction pathways.

EPR Spectroscopy : Detect radical intermediates in oxidation reactions (e.g., HO•-mediated degradation) .

(Basic) What in vitro models are suitable for preliminary biological activity assessment?

Methodological Answer:

- Antimicrobial Assays : Test against methicillin-resistant S. aureus (MRSA) using broth microdilution (MIC determination), as validated for DMPI analogs .

- Cytotoxicity Screening : Use human cell lines (e.g., HEK293) with MTT assays to evaluate IC values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.